2-ethenylhex-5-enyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a molecular weight of 210.32 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate can be achieved through several methods:
Oxidation Method: Ethylene reacts with 2,2-Dimethyl-propionic acid in the presence of a palladium catalyst to form the ester.
Direct Addition Method: Acetylene reacts with 2,2-Dimethyl-propionic acid in the presence of mercury or cadmium catalysts to directly form the ester.
Vinyl Exchange Method: Other carboxylic acid vinyl esters react with 2,2-Dimethyl-propionic acid in the presence of mercury or palladium catalysts to undergo ester exchange and form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethenylhex-5-enyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-ethenylhex-5-enyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The vinyl group allows for further chemical modifications, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
2-ethenylhex-5-enyl 2,2-dimethylpropanoate can be compared with other similar compounds such as:
Vinyl acetate: A simpler ester with a vinyl group, used in polymer production.
Vinyl propionate: Another vinyl ester with a different carboxylic acid component.
Vinyl butyrate: A vinyl ester with a longer carbon chain.
The uniqueness of this compound lies in its specific structure, which combines a vinyl group with a branched carboxylic acid, providing distinct reactivity and applications.
Properties
IUPAC Name |
2-ethenylhex-5-enyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h6-7,11H,1-2,8-10H2,3-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCURWWAZIIKISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(CCC=C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.